
HIV Protease Substrate VI
描述
HIV Protease Substrate VI: is a synthetic peptide sequence designed to be cleaved by the human immunodeficiency virus type 1 protease. This substrate is crucial for studying the enzymatic activity of the protease, which plays a significant role in the maturation and replication of the human immunodeficiency virus. By understanding how the protease interacts with its substrates, researchers can develop effective inhibitors to combat the virus.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV Protease Substrate VI involves solid-phase peptide synthesis, a method commonly used for creating peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar approach but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product undergoes rigorous quality control to meet the standards required for research and pharmaceutical applications.
化学反应分析
Types of Reactions: HIV Protease Substrate VI primarily undergoes hydrolysis when interacting with the human immunodeficiency virus type 1 protease. This reaction involves the cleavage of peptide bonds within the substrate, resulting in smaller peptide fragments.
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in an aqueous buffer solution at a physiological pH. The presence of the protease enzyme is essential for the reaction to occur. Inhibitors can be introduced to study their effects on the protease activity.
Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptide fragments. These fragments can be analyzed to determine the cleavage sites and the efficiency of the protease.
科学研究应用
Design and Characteristics of HIV Protease Substrate VI
This compound was engineered to enhance sensitivity in assays measuring protease activity. Key characteristics include:
- Fluorogenic Properties : Substrate VI exhibits a significant increase in fluorescence upon cleavage, allowing for sensitive detection of enzymatic activity. This property is crucial for high-throughput screening of potential inhibitors .
- Kinetic Parameters : The substrate has been shown to possess a of 7.4 s and a of 15 μM, indicating its suitability for use in kinetic assays .
- Assay Sensitivity : The fluorogenic substrate enables the detection of values as low as 0.25 pM, making it an invaluable tool for characterizing high-affinity inhibitors .
Screening Inhibitors
This compound is extensively used in screening assays to identify novel protease inhibitors. For example, studies have determined values for various inhibitors such as amprenavir, darunavir, and tipranavir using this substrate . The ability to measure low concentrations of inhibitors enhances the drug discovery process.
Understanding Drug Resistance
The substrate aids in studying the mechanisms behind drug resistance in HIV-1 protease variants. By analyzing how different substrates interact with resistant strains, researchers can design inhibitors that maintain efficacy against these variants .
Characterization of New Inhibitors
A study utilized this compound to characterize new inhibitors that target both wild-type and drug-resistant forms of HIV-1 protease. The findings demonstrated that certain modifications to the substrate could improve binding affinity and selectivity against resistant strains .
Fluorogenic Assay Development
Another significant application involved developing a highly sensitive fluorogenic assay based on Substrate VI, which allowed researchers to reduce enzyme concentrations significantly while still obtaining reliable kinetic data . This advancement is particularly relevant for high-throughput screening environments where sample conservation is critical.
Comparative Data Table
The following table summarizes key kinetic parameters and applications of this compound compared to other substrates used in research:
Substrate | k_cat (s) | K_M (μM) | Sensitivity (K_i values) | Applications |
---|---|---|---|---|
This compound | 7.4 | 15 | 0.25 pM | Inhibitor screening, resistance studies |
Parent Substrate | 0.022 | Not specified | Higher than 0.25 pM | General assays |
Other fluorogenic substrates | Varies | Varies | Varies | Specific inhibitor characterization |
作用机制
HIV Protease Substrate VI exerts its effects by mimicking the natural substrates of the human immunodeficiency virus type 1 protease. When the substrate binds to the active site of the protease, the enzyme catalyzes the hydrolysis of specific peptide bonds. This reaction is facilitated by the presence of two aspartic acid residues in the active site, which act as catalytic residues. The cleavage of the substrate results in the formation of smaller peptide fragments, which can be analyzed to determine the enzyme’s activity and specificity.
相似化合物的比较
- HIV Protease Substrate I
- HIV Protease Substrate II
- HIV Protease Substrate III
- HIV Protease Substrate IV
- HIV Protease Substrate V
Comparison: HIV Protease Substrate VI is unique in its specific sequence and cleavage sites, which are designed to provide detailed information about the human immunodeficiency virus type 1 protease’s activity. Compared to other substrates, this compound offers higher sensitivity and specificity, making it an invaluable tool for studying the enzyme and developing effective inhibitors.
生物活性
HIV Protease Substrate VI (HIV-1 PR Substrate VI) is a significant compound in the study of HIV-1 protease function and inhibition. Understanding its biological activity is crucial for developing effective antiretroviral therapies. This article explores the mechanisms of action, binding dynamics, and implications for drug resistance, supported by data tables and relevant case studies.
HIV-1 protease is an essential enzyme in the HIV replication cycle, responsible for cleaving viral polyproteins into functional proteins. Substrate VI is designed to mimic natural substrates of HIV-1 protease, allowing researchers to investigate the enzyme's activity and substrate specificity.
Binding Dynamics
The binding dynamics of HIV-1 protease with its substrates involve several critical steps:
- Substrate Encounter : The substrate approaches the active site of the protease.
- Flap Opening : The flaps of the protease must open to allow substrate entry.
- Substrate Incorporation : The substrate fits into the binding cleft.
- Cleavage : The protease cleaves the peptide bond within the substrate.
- Product Release : Cleavage products exit the active site without requiring flap opening.
Molecular dynamics simulations have shown that the flap opening is crucial for substrate binding but not for product release, which can occur via sliding out from the binding cleft .
Kinetic Parameters
The kinetic activity of HIV-1 PR with various substrates, including Substrate VI, can be quantitatively assessed using Michaelis-Menten kinetics. Below is a summary table of kinetic parameters derived from studies involving different substrate variants.
Substrate Variant | Km (mM) | Vmax (μmol/min) | kcat (s⁻¹) |
---|---|---|---|
Substrate VI | 0.15 | 5.0 | 100 |
Wild-type Substrate | 0.10 | 6.5 | 130 |
Mutant Variant | 0.20 | 4.0 | 80 |
These values indicate that HIV PR exhibits varying affinities and catalytic efficiencies depending on the substrate, which can inform drug design strategies .
Resistance Mechanisms
A notable study investigated how mutations in HIV-1 protease influence resistance to protease inhibitors (PIs). The D30N/N88D mutations were shown to alter substrate recognition, affecting cleavage efficiency and inhibitor binding . Structural analyses revealed that these mutations allow coevolution with Gag sequences, maintaining viral fitness despite therapeutic pressure.
Inhibitor Design
Recent research has focused on designing new inhibitors based on structural insights from HIV-1 PR-substrate interactions. A mathematical model was developed using thirty-three compounds with known inhibitory activities against HIV-1 protease, leading to the identification of a new compound with comparable efficacy to existing PIs like Darunavir . Molecular docking studies suggested that this new inhibitor could effectively bind to both wild-type and mutant forms of HIV-1 protease.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66N12O11/c1-6-8-12-27(33(42)55)47-34(56)23(5)46-36(58)29(18-19-31(53)54)48-38(60)30(21-24-14-16-25(17-15-24)52(62)63)50-37(59)28(13-9-7-2)49-39(61)32(22(3)4)51-35(57)26(41)11-10-20-45-40(43)44/h14-17,22-23,26-30,32H,6-13,18-21,41H2,1-5H3,(H2,42,55)(H,46,58)(H,47,56)(H,48,60)(H,49,61)(H,50,59)(H,51,57)(H,53,54)(H4,43,44,45)/t23-,26-,27-,28-,29-,30-,32-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVRTIXPQZQNMQ-APYWWOEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N12O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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